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Introduction
3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is a versatile aromatic organoiodine

compound widely utilized in organic synthesis. Its utility stems from the reactive carbon-iodine

bond, which readily participates in a variety of cross-coupling reactions, making it a valuable

building block for the synthesis of complex organic molecules, including pharmaceuticals,

agrochemicals, and functional materials. The methoxy group at the meta position influences the

electronic properties of the aromatic ring and can be a key feature in the target molecule or a

handle for further functionalization. This technical guide provides an in-depth overview of the

commercial availability of 3-Iodoanisole, a comparative analysis of key suppliers, and detailed

experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers of 3-
Iodoanisole
3-Iodoanisole is readily available from a range of chemical suppliers, typically in purities of

97% or higher. It is commonly supplied as a clear, colorless to yellow liquid. For reactions

sensitive to metal catalysis, it is important to note that some grades of 3-Iodoanisole are

supplied with copper as a stabilizer. Researchers should consult the certificate of analysis for

specific lot information.
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Below is a summary of major suppliers and their typical product offerings for 3-Iodoanisole:

Supplier
Product
Number(s)

Purity
Available
Quantities

Notes

Sigma-Aldrich

(MilliporeSigma)
242691 99% 5 g, 25 g, 100 g

Contains copper

as a stabilizer.[1]

[2]

Thermo Fisher

Scientific
A14208 ≥97.5% (GC) 5 g, 25 g, 100 g

Also available

under the Acros

Organics brand.

[3][4]

TCI America I0379 >98.0% (GC) 5 g, 25 g ---

Combi-Blocks OR-0270 98%
Inquire for

quantities
---

Oakwood

Chemical
001303 98%

250 mg, 1 g, 5 g,

25 g
---

Experimental Protocols
3-Iodoanisole is a key substrate for various palladium- and copper-catalyzed cross-coupling

reactions. Below are detailed protocols for several common and powerful synthetic

transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-
Methoxybiphenyl
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This

protocol describes the reaction of 3-iodoanisole with phenylboronic acid.

Reaction Scheme:

Materials:

3-Iodoanisole
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Phenylboronic acid

Palladium(II) acetate (Pd(OAc)2)

Triphenylphosphine (PPh3)

Potassium carbonate (K2CO3)

Toluene

Ethanol

Water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg),

and potassium carbonate (2.0 mmol, 276 mg).

Catalyst Addition: In a separate vial, prepare the catalyst by adding palladium(II) acetate

(0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to 2 mL of toluene. Stir until

the catalyst is dissolved.

Solvent and Reagent Addition: Add 10 mL of a 4:1 mixture of toluene and ethanol to the

round-bottom flask containing the reactants. Degas the mixture by bubbling argon or

nitrogen through it for 15-20 minutes.

Reaction Execution: Add the catalyst solution to the reaction mixture via syringe. Heat the

reaction to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer
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chromatography (TLC). The reaction is typically complete within 4-6 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and

concentrate the solvent under reduced pressure. Purify the crude product by flash column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to

afford the pure 3-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-Methoxy-3-
(phenylethynyl)benzene
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond

between an aryl halide and a terminal alkyne.[5]

Reaction Scheme:

Materials:

3-Iodoanisole

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

Copper(I) iodide (CuI)

Triethylamine (Et3N)

Anhydrous tetrahydrofuran (THF)

Two-neck round-bottom flask

Magnetic stirrer and stir bar

Inert gas supply (Argon or Nitrogen)
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Procedure:

Reaction Setup: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the

flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature

under a stream of inert gas.[5]

Reagent Addition: To the flask, add 3-iodoanisole (1.0 mmol, 234 mg),

bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide

(0.04 mmol, 7.6 mg).[5]

Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

Stir the mixture for 5 minutes to dissolve the solids.[5]

Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via

syringe.[5]

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC

(e.g., using 10% ethyl acetate in hexane). The reaction is typically complete when the

starting material is no longer visible (usually 2-4 hours).[5]

Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL). Filter through a plug

of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with

saturated aqueous ammonium chloride (2 x 20 mL) and then brine (20 mL).[5]

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel (e.g., a gradient of ethyl acetate in hexane) to isolate the pure

product.[5]

Buchwald-Hartwig Amination: Synthesis of 3-
Methoxydiphenylamine
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This protocol

outlines the coupling of 3-iodoanisole with aniline.

Reaction Scheme:
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Materials:

3-Iodoanisole

Aniline

Palladium(II) acetate (Pd(OAc)2)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOt-Bu)

Anhydrous toluene

Schlenk tube or similar reaction vessel

Magnetic stirrer and heating block

Procedure:

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or

Nitrogen), add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).

Reagent Addition: Add 3-iodoanisole (1.0 equivalent) and aniline (1.2 equivalents) to the

Schlenk tube.

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M

with respect to the 3-iodoanisole.

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110

°C. Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC-MS until the

starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography.
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Visualizations

Supplier Selection Workflow for 3-Iodoanisole

Define Research Needs

Required Purity?
(e.g., >97% vs >99%)

Required Quantity?
(grams vs kilograms)

Purity Met

Stabilizer Tolerable?
(e.g., Copper)

Quantity Available

Budget Constraints?

Stabilizer Acceptable

Compare Suppliers
(Sigma, Thermo, TCI, etc.)

Budget Aligned

Select Optimal Supplier

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b135260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier selection workflow.

Experimental Workflow: Suzuki Coupling of 3-Iodoanisole
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Suzuki coupling experimental workflow.

Impact of 3-Iodoanisole Quality on Experimental Outcomes
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Reagent quality and its impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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